

# Application Notes and Protocols: NIR Imaging of Inflammation with Glucosamine-CY5.5

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## Compound of Interest

Compound Name: Glucosamine-CY5.5

Cat. No.: B15601704

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## Introduction

Near-infrared (NIR) fluorescence imaging is a powerful, non-invasive technique for visualizing biological processes *in vivo*. The use of targeted fluorescent probes allows for the specific highlighting of pathological tissues, such as areas of inflammation. Glucosamine, a naturally occurring amino sugar, is known to be preferentially taken up by activated inflammatory cells and has demonstrated anti-inflammatory properties. When conjugated with a NIR fluorophore like Cyanine 5.5 (Cy5.5), it has the potential to serve as a targeted imaging agent for inflamed tissues, particularly in the context of arthritis.<sup>[1][2]</sup> This document provides detailed application notes and protocols for the use of a hypothetical **Glucosamine-Cy5.5** probe for NIR imaging of inflammation, based on established methodologies for similar Cy5.5-conjugated probes and the known biological activity of glucosamine.

## Principle of Action

The preferential uptake of glucose and its analogs by inflammatory cells, such as activated macrophages and chondrocytes, forms the basis for this imaging approach.<sup>[3]</sup> These cells exhibit increased metabolic activity and overexpress glucose transporters (GLUTs). Glucosamine, as a glucose analog, is anticipated to be transported into these cells via GLUTs. The conjugation of glucosamine to the NIR dye Cy5.5 allows for the visualization and quantification of this uptake in inflamed tissues, providing a surrogate marker for the extent of inflammation. The anti-inflammatory effects of glucosamine are mediated through the inhibition

of pathways such as NF- $\kappa$ B and the NLRP3 inflammasome, which are key drivers of the inflammatory response.[2][4]

## Data Presentation

**Table 1: In Vivo Imaging Parameters and Outcomes  
(Hypothetical Data Based on Similar Probes)**

Parameter	Value/Range	Reference
Animal Model	Collagen-Induced Arthritis (CIA) Murine Model	[5]
Probe Concentration	1-5 mg/kg body weight	
Administration Route	Intravenous (i.v.) injection	
Imaging Time Points	2, 24, 48, 72 hours post-injection	[1][6]
Excitation Wavelength	~675 nm	[7]
Emission Wavelength	~695 nm	[7]
Signal Enhancement (Inflamed vs. Control)	1.8 to 2.3-fold increase	[6]
Correlation with 18F-FDG-PET	Moderate positive correlation ( $r = 0.46-0.60$ )	[5]

**Table 2: Quantitative Analysis of Probe Uptake  
(Hypothetical Data)**

Time Post-Injection (hours)	Mean Fluorescence Intensity (Inflamed Joint) (Arbitrary Units ± SD)	Mean Fluorescence Intensity (Control Joint) (Arbitrary Units ± SD)
2	1450 ± 210	850 ± 190
24	2100 ± 250	900 ± 150
48	1800 ± 220	800 ± 130
72	1500 ± 190	750 ± 120

## Experimental Protocols

### Protocol 1: In Vitro Uptake of Glucosamine-CY5.5 by Activated Macrophages

Objective: To verify the preferential uptake of **Glucosamine-CY5.5** by inflammatory cells.

Materials:

- RAW 264.7 macrophage cell line
- DMEM (Dulbecco's Modified Eagle Medium)
- FBS (Fetal Bovine Serum)
- Penicillin-Streptomycin
- Lipopolysaccharide (LPS)
- **Glucosamine-CY5.5**
- Phosphate Buffered Saline (PBS)
- Fluorescence microscope or plate reader

Procedure:

- Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Cell Seeding: Seed cells in 24-well plates at a density of  $1 \times 10^5$  cells/well and allow them to adhere overnight.
- Activation: Stimulate macrophages with LPS (1  $\mu$ g/mL) for 4 hours to induce an inflammatory phenotype. Include an unstimulated control group.
- Probe Incubation: Remove the medium and add fresh medium containing **Glucosamine-CY5.5** at a final concentration of 10  $\mu$ M. Incubate for 1-2 hours.
- Washing: Wash the cells three times with cold PBS to remove unbound probe.
- Imaging/Quantification:
  - Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for Cy5.5.
  - Quantification: Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader.

## Protocol 2: In Vivo NIR Imaging of Arthritis in a Murine Model

Objective: To non-invasively visualize and quantify inflammation in an animal model of arthritis using **Glucosamine-CY5.5**.

Materials:

- Collagen-Induced Arthritis (CIA) mice or similar arthritis model
- **Glucosamine-CY5.5** probe
- Sterile saline
- In vivo imaging system (e.g., IVIS, Pearl) with appropriate NIR filters

- Anesthesia (e.g., isoflurane)

Procedure:

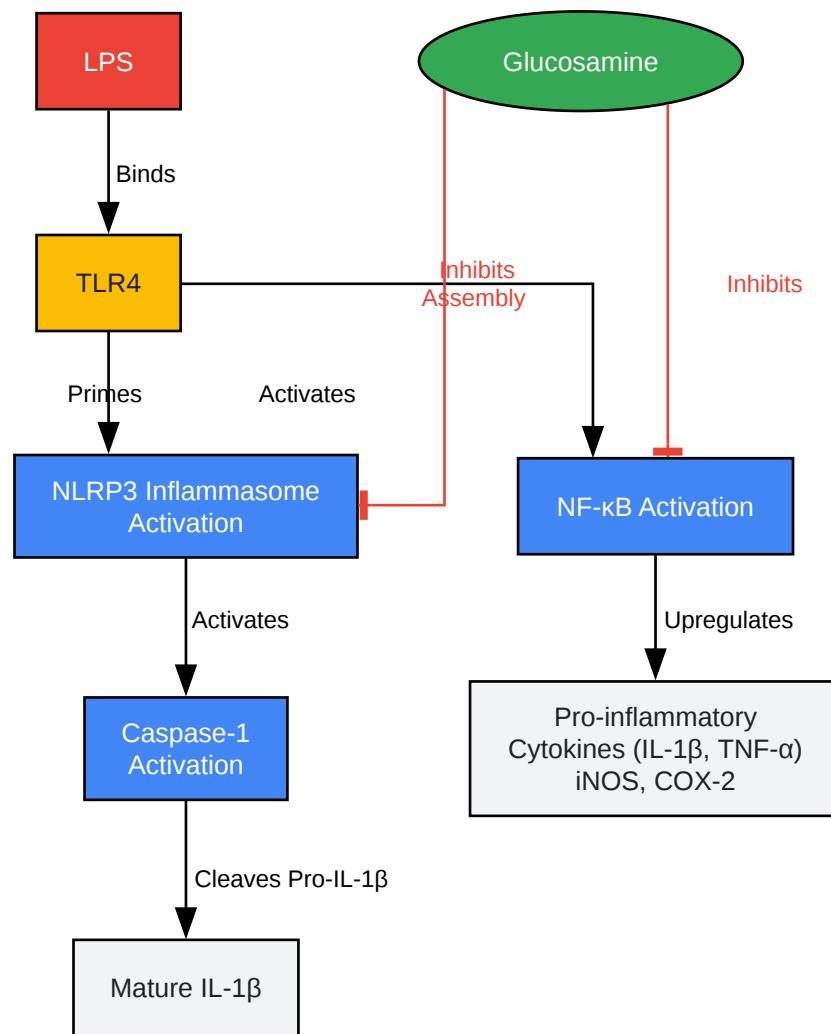
- Animal Model: Induce arthritis in mice according to established protocols (e.g., collagen-induced arthritis). Use age-matched healthy mice as controls.
- Probe Preparation: Dissolve **Glucosamine-CY5.5** in sterile saline to the desired concentration (e.g., 1 mg/mL).
- Probe Administration: Anesthetize the mice. Inject the **Glucosamine-CY5.5** solution intravenously via the tail vein at a dose of 1-5 mg/kg.
- NIR Imaging:
  - Acquire a baseline image before probe injection.
  - Place the anesthetized mouse in the imaging chamber.
  - Acquire whole-body images at various time points post-injection (e.g., 2, 24, 48, 72 hours).
  - Use an excitation wavelength of ~675 nm and an emission filter of ~695 nm.
- Image Analysis:
  - Draw regions of interest (ROIs) over the inflamed joints and a corresponding contralateral or control joint.
  - Quantify the average fluorescence intensity within each ROI.
  - Calculate the signal enhancement ratio (inflamed/control).
- Ex Vivo Validation (Optional):
  - After the final imaging time point, euthanize the mice and excise the joints and major organs.
  - Image the excised tissues to confirm the in vivo signal localization.

- Perform histological analysis (e.g., H&E staining) and fluorescence microscopy on tissue sections to correlate the NIR signal with cellular infiltration.

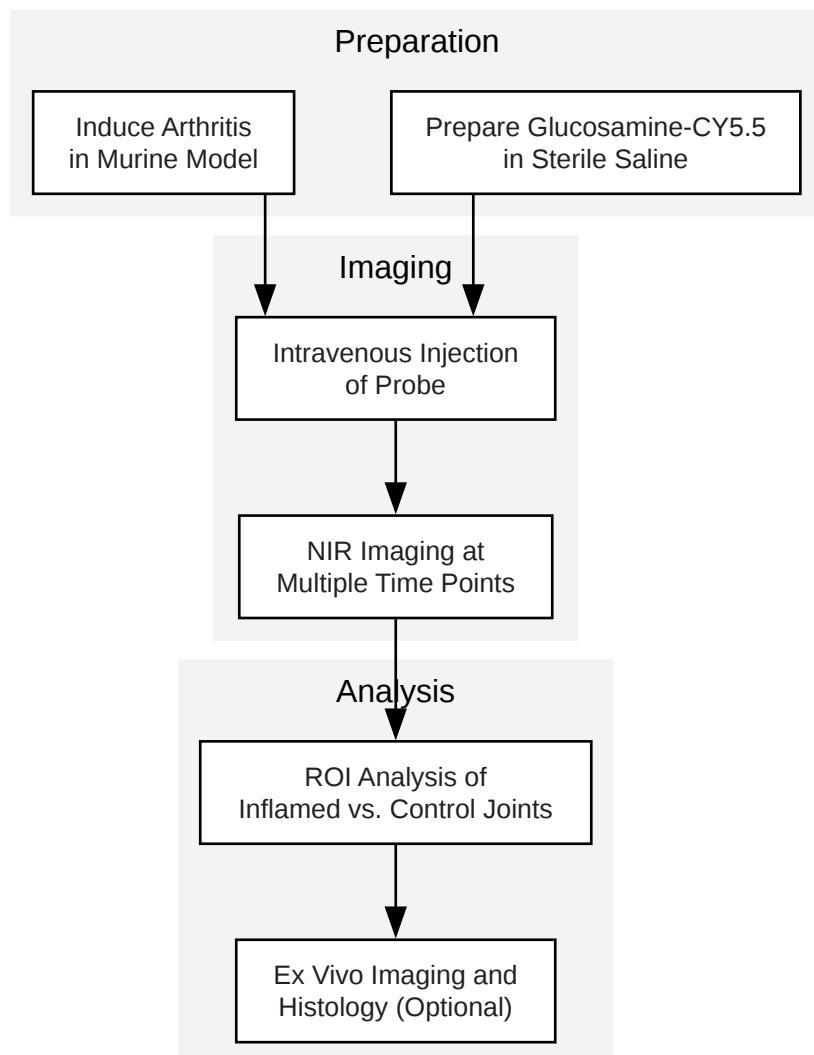
## Visualizations

### Signaling Pathway

## Simplified Signaling Pathway of Glucosamine in Inflammatory Cells



## In Vivo NIR Imaging Workflow with Glucosamine-CY5.5

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